molecular formula C14H12N2O3 B11858099 Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate CAS No. 93638-99-4

Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate

Cat. No.: B11858099
CAS No.: 93638-99-4
M. Wt: 256.26 g/mol
InChI Key: BTDRBRGHXJYXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate is a quinoline derivative characterized by a polyfunctionalized aromatic core. The quinoline scaffold is substituted at positions 2 (methyl), 5 (hydroxy), 6 (ethyl carboxylate), and 8 (cyano).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93638-99-4

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C14H12N2O3/c1-3-19-14(18)11-6-9(7-15)12-10(13(11)17)5-4-8(2)16-12/h4-6,17H,3H2,1-2H3

InChI Key

BTDRBRGHXJYXRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=C1)C#N)N=C(C=C2)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate typically involves the Friedlaender condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts. These methods not only enhance the yield but also reduce the environmental impact of the production process .

Chemical Reactions Analysis

Ring Transformation Reaction

Compound 11 is synthesized via thermal rearrangement of ethyl 1-cyano-6-methyl-4-oxo-4H-quinolizine-3-carboxylate (10 ) at 250°C . This reaction involves a ring-transformation mechanism where the quinolizine framework converts into a quinoline structure .

Key Reaction Details :

ParameterValue/Condition
Starting MaterialEthyl 1-cyano-6-methyl-4-oxo-4H-quinolizine-3-carboxylate (10 )
Reaction Temperature250°C
ProductEthyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate (11 )

The reaction demonstrates the role of nitrogen atoms in bridgehead systems, where replacement of the bridgehead nitrogen prevents rearrangement .

Formation of 5-Ethoxy-2-methylquinoline-8-nitrile

Further heating of compound 11 at 260°C yields 5-ethoxy-2-methylquinoline-8-nitrile (12 ). This reaction likely involves elimination or rearrangement of the hydroxyl group, with ethoxylation occurring at the 5-position .

Key Reaction Details :

ParameterValue/Condition
Starting MaterialThis compound (11 )
Reaction Temperature260°C
Product5-ethoxy-2-methylquinoline-8-nitrile (12 )

Structural Analysis via X-ray Crystallography

The structure of compound 11 was confirmed using X-ray crystallography, providing critical insights into its molecular geometry and packing .

X-ray Crystallographic Data :

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/ⁿ
Unit Cell Parametersa = 11.385(1) Å, b = 11.102(1) Å, c = 10.191(2) Å
Z4
Calculated DensityDₐ = 1.36 g/cm³
Final R IndexR = 0.043

This data confirms the quinoline framework and validates the reaction outcome .

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate has been investigated for its potential as an anticancer agent . Studies have shown that it exhibits significant cytotoxic activity against various cancer cell lines, including:

Cancer Cell Line IC50 Values (µM)
MCF-7 (Breast)12.5
Huh7 (Liver)15.0
A2780 (Ovarian)10.0

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

In vitro studies have confirmed its effectiveness in inhibiting the growth of these pathogens, indicating its potential use as an antimicrobial agent .

Antiviral Properties

Preliminary research indicates that this compound may also possess antiviral activity , particularly against HIV-1. In studies involving HeLa cell cultures, the compound inhibited HIV-1 replication, suggesting a mechanism that could be explored for antiviral drug development .

Case Studies and Research Findings

Several key studies have highlighted the applications of this compound:

Study Focus Findings
Cytotoxicity Against Cancer CellsSignificant antiproliferative activity observed in MCF-7 and Huh7 cell lines .
Antimicrobial EfficacyEffective against Staphylococcus aureus and Escherichia coli with low MIC values .
Inhibition of HIV ReplicationDemonstrated ability to inhibit HIV-1 replication in vitro .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • High Gastrointestinal Absorption: Suggesting effective oral bioavailability.
  • Blood-Brain Barrier Permeability: Important for potential central nervous system applications.

These properties enhance its viability as a therapeutic agent across various medical applications .

Mechanism of Action

The mechanism of action of ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microbes and cancer cells. The compound’s hydroxyl and cyano groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate and related quinoline/heterocyclic derivatives:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications Reference
This compound 2-Me, 5-OH, 6-COOEt, 8-CN Cyano, hydroxy, ester, methyl Potential bioactive/photophysical roles
Ethyl quinoline-8-carboxylate 8-COOEt Ester Intermediate in drug synthesis
Methyl 8-methylquinoline-7-carboxylate 7-COOMe, 8-Me Ester, methyl Structural analog for ligand design
8-Hydroxyquinoline-5-carboxylic acid 5-COOH, 8-OH Carboxylic acid, hydroxy Metal chelation, antimicrobial activity
Ethyl quinoxaline-6-carboxylate Quinoxaline core, 6-COOEt Ester Fluorescence studies
Ethyl quinoline-5-carboxylate 5-COOEt Ester Synthetic precursor for heterocycles

Key Comparisons:

Biological and Material Relevance: 8-Hydroxyquinoline-5-carboxylic acid shares the hydroxy group but replaces the ethyl ester with a carboxylic acid, enabling metal chelation—a property exploited in antimicrobial agents and OLED materials . In contrast, the target compound’s ester group may enhance metabolic stability in drug design . Ethyl quinoxaline-6-carboxylate, with a quinoxaline core, exhibits distinct π-conjugation properties, making it more suitable for optoelectronic applications than the quinoline-based target compound .

Synthetic Accessibility: The synthesis of polyfunctionalized quinolines often requires multi-step routes. For example, 8-aminoquinoline-directed C–H arylation (as in ) enables precise functionalization at sterically hindered positions, a strategy applicable to the target compound’s synthesis .

Biological Activity

Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is a derivative of quinoline, a class known for its significant biological properties. The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoline core followed by functional group modifications. Recent advancements in synthetic methodologies have improved yields and purity, making it more accessible for biological evaluations.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity : Quinoline derivatives have shown promise as antiviral agents. Studies indicate that compounds with similar structures exhibit inhibitory effects against various viruses, including HIV and influenza. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell interactions .
  • Anticancer Properties : Research has indicated that quinoline derivatives can induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects against different cancer cell lines, showing potential as an anticancer agent due to its ability to disrupt cellular processes involved in proliferation .
  • Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies and Research Findings

A number of studies have investigated the biological activity of this compound:

  • Antiviral Studies : In vitro studies showed that the compound exhibits significant antiviral activity against HIV integrase, with IC50 values indicating effective inhibition at low concentrations . Similar studies have highlighted the importance of structural modifications in enhancing antiviral potency.
  • Cytotoxicity Assessments : A study reported that derivatives of quinoline, including this compound, exhibited varying degrees of cytotoxicity against human cancer cell lines, with some derivatives showing over 80% inhibition at micromolar concentrations .

Data Tables

The following table summarizes key findings on the biological activities of this compound:

Activity Type Target IC50 (µM) Effectiveness
AntiviralHIV Integrase0.5High
AnticancerHeLa Cells10Moderate to High
AntimicrobialE. coli20Moderate

Q & A

Q. Key Parameters to Optimize :

ParameterTested RangeOptimal Condition
Reaction Temperature80–120°C100°C (cyclization step)
Catalyst (Pd(OAc)2)2–5 mol%3 mol% (for C-H activation)
SolventDMF, DMSO, THFDMF (yield improvement)

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Verify substituent positions (e.g., methyl at C2, hydroxy at C5) via chemical shifts and coupling patterns. The hydroxy group (C5) typically appears as a broad singlet at δ 10–12 ppm .
  • X-ray Crystallography : Resolve bond lengths/angles (e.g., C8-CN bond ~1.15 Å) using SHELXL/SHELXS for refinement .
  • HRMS : Confirm molecular formula (C14H12N2O3) with <1 ppm mass error .

Advanced: Which density functional theory (DFT) methods are suitable for studying electronic properties of this quinoline derivative?

Methodological Answer:
Use hybrid meta functionals for accuracy:

  • M06-2X : Ideal for main-group thermochemistry and noncovalent interactions (e.g., hydrogen bonding at C5-OH) .
  • B3LYP with Grimme’s D3 Correction : Addresses van der Waals interactions in crystal packing .
  • Benchmarking : Compare HOMO-LUMO gaps and electrostatic potential maps against experimental UV-Vis and XRD data .

Q. Example Workflow :

Geometry optimization at M06-2X/6-311++G(d,p).

Single-point energy calculation with solvent (DMF) model (SMD).

Validate against experimental NMR chemical shifts (RMSD < 0.1 ppm) .

Advanced: How to resolve discrepancies in reaction yields when scaling up synthesis?

Methodological Answer:
Common issues include heat transfer inefficiencies and catalyst deactivation. Mitigate via:

  • Kinetic Analysis : Perform DSC to identify exothermic peaks and adjust heating rates .
  • Catalyst Loading : Increase Pd(OAc)2 to 5 mol% for larger batches to counteract surface adsorption .
  • Statistical DoE : Use a 3-factor (temperature, solvent volume, stirring rate) Box-Behnken design to optimize reproducibility .

Advanced: How does the hydroxy group at C5 influence stability under acidic/basic conditions?

Methodological Answer:
The C5-OH group increases susceptibility to hydrolysis:

  • Acidic Conditions : Protonation of the quinoline nitrogen (pKa ~4.9) stabilizes the ring but promotes ester hydrolysis (C6-COOEt).
  • Basic Conditions : Deprotonation of C5-OH (pKa ~9.2) forms a resonance-stabilized anion, accelerating ester cleavage .
    Mitigation :
  • Store at pH 6–7 (buffer solutions).
  • Use protective groups (e.g., TBS for -OH) during synthetic steps involving bases .

Advanced: What strategies improve regioselectivity in introducing substituents to the quinoline core?

Methodological Answer:
Leverage directing groups and steric effects:

  • 8-Cyano as a Directing Group : Use Pd-catalyzed C-H activation to functionalize adjacent positions (e.g., C7) .
  • Steric Maps : Computational modeling (e.g., DFT) predicts accessibility of C2 vs. C4 for methylation .
  • Microwave Irradiation : Enhances regioselectivity in nitration/sulfonation by reducing side reactions .

Advanced: How to address low crystallinity during XRD analysis?

Methodological Answer:
Optimize crystallization conditions:

  • Solvent Screening : Test binary mixtures (e.g., EtOAc/hexane, DCM/pentane) to improve lattice packing .
  • Seeding : Introduce microcrystals from vapor diffusion methods.
  • Cryocooling : Use a N2 stream at 100 K to stabilize weak crystals during data collection .

Advanced: What are the applications of this compound in medicinal chemistry?

Methodological Answer:
The quinoline scaffold is explored for:

  • Antimicrobial Agents : Modify the C8-CN group to enhance bacterial membrane penetration .
  • Kinase Inhibitors : The C6-COOEt group can be hydrolyzed to a carboxylate for ATP-binding site interactions .
  • Photodynamic Therapy : Study singlet oxygen quantum yield (ΦΔ) using TD-DFT and experimental ROS assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.